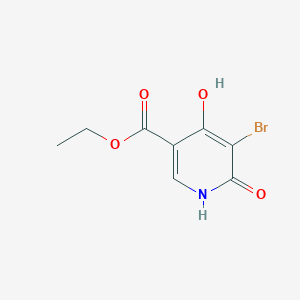
3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid
Vue d'ensemble
Description
3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit promising results in various biological assays. In
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is not fully understood. However, it is believed to act as a proteasome inhibitor, blocking the degradation of proteins and leading to accumulation of misfolded or damaged proteins. This, in turn, can lead to cell death or inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid have been studied extensively. Inhibition of proteasome activity can lead to accumulation of misfolded or damaged proteins, which can trigger apoptosis or cell death. Additionally, inhibition of tumor growth has been observed in various cancer cell lines. 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid has also been found to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is its versatility in organic synthesis. It can be easily incorporated into various compounds to modify their biological activity. Additionally, it has been found to exhibit promising results in various biological assays, making it a valuable tool for scientific research. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
For 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid include further exploration of its mechanism of action, identification of new biological targets, and development of new fluorescent probes for imaging cellular processes. Additionally, the development of new synthetic methods for this compound can lead to improved yields and purity, making it more accessible for scientific research.
Applications De Recherche Scientifique
3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid has been widely used as a reagent in organic synthesis, particularly in the synthesis of biologically active compounds. This compound has also been found to exhibit promising results in various biological assays, including inhibition of proteasome activity, inhibition of tumor growth, and inhibition of bacterial growth. Additionally, 3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid has been used in the development of fluorescent probes for imaging cellular processes.
Propriétés
IUPAC Name |
[3-fluoro-4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13(17)18)8-12(10)14/h2-3,8,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITTZMNYLRWKIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCN(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)
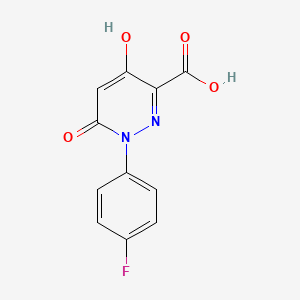
![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)
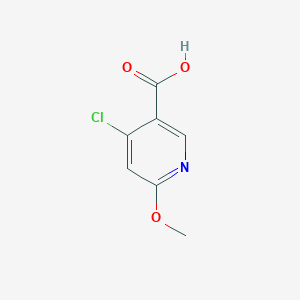

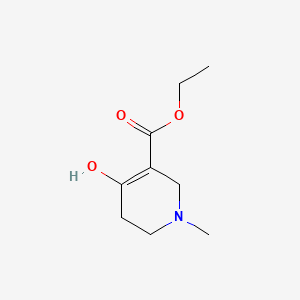
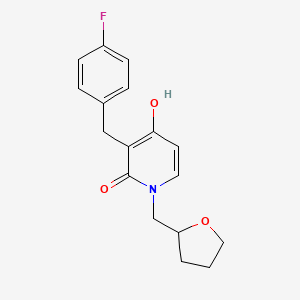
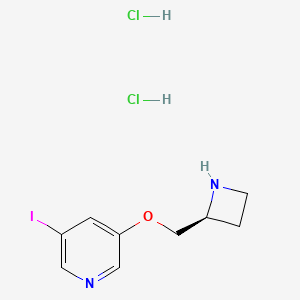
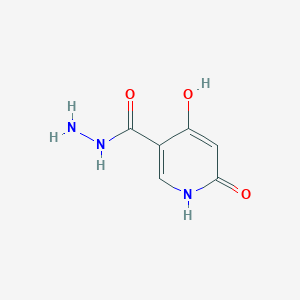
![4-hydroxy-1-methyl-2,2-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide](/img/structure/B1395581.png)
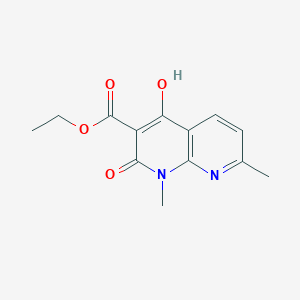
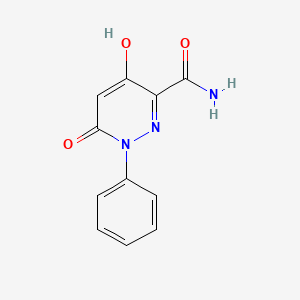
![Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395587.png)
